![molecular formula C12H8ClN3OS B14192096 (5R)-5-[(4-Chlorothieno[3,2-d]pyrimidin-6-yl)ethynyl]pyrrolidin-2-one CAS No. 833474-80-9](/img/structure/B14192096.png)
(5R)-5-[(4-Chlorothieno[3,2-d]pyrimidin-6-yl)ethynyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-5-[(4-Chlorothieno[3,2-d]pyrimidin-6-yl)ethynyl]pyrrolidin-2-one is a synthetic organic compound that features a pyrrolidinone ring substituted with a chlorothieno[3,2-d]pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-[(4-Chlorothieno[3,2-d]pyrimidin-6-yl)ethynyl]pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidinone Ring: Starting from a suitable precursor, the pyrrolidinone ring can be synthesized through cyclization reactions.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, using palladium catalysts and copper co-catalysts.
Attachment of the Chlorothieno[3,2-d]pyrimidinyl Group: This step might involve nucleophilic substitution or other coupling reactions to attach the chlorothieno[3,2-d]pyrimidinyl moiety to the ethynyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinone ring or the ethynyl group.
Reduction: Reduction reactions could target the pyrrolidinone ring or the chlorothieno[3,2-d]pyrimidinyl moiety.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
Chemistry
In chemistry, (5R)-5-[(4-Chlorothieno[3,2-d]pyrimidin-6-yl)ethynyl]pyrrolidin-2-one can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its interactions with various biomolecules, such as proteins or nucleic acids.
Medicine
Potential medicinal applications could include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry
In industry, the compound might be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (5R)-5-[(4-Chlorothieno[3,2-d]pyrimidin-6-yl)ethynyl]pyrrolidin-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
(5R)-5-[(4-Chlorothieno[3,2-d]pyrimidin-6-yl)ethynyl]pyrrolidin-2-one: Unique due to its specific substitution pattern and potential biological activity.
Other Pyrrolidinone Derivatives: Compounds with similar core structures but different substituents.
Thieno[3,2-d]pyrimidine Derivatives: Compounds with similar heterocyclic moieties but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and potential for diverse applications in research and industry.
Properties
CAS No. |
833474-80-9 |
|---|---|
Molecular Formula |
C12H8ClN3OS |
Molecular Weight |
277.73 g/mol |
IUPAC Name |
(5R)-5-[2-(4-chlorothieno[3,2-d]pyrimidin-6-yl)ethynyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H8ClN3OS/c13-12-11-9(14-6-15-12)5-8(18-11)3-1-7-2-4-10(17)16-7/h5-7H,2,4H2,(H,16,17)/t7-/m0/s1 |
InChI Key |
XYUAURFFEYLCRC-ZETCQYMHSA-N |
Isomeric SMILES |
C1CC(=O)N[C@H]1C#CC2=CC3=C(S2)C(=NC=N3)Cl |
Canonical SMILES |
C1CC(=O)NC1C#CC2=CC3=C(S2)C(=NC=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


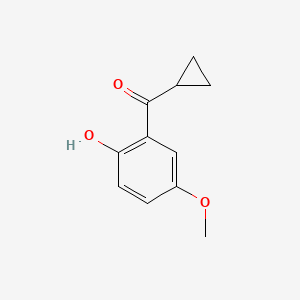

![9-Benzyl-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B14192024.png)
![Phenol, 2-[2-(7-methoxy-2,2,8-trimethyl-2H-1-benzopyran-5-yl)ethyl]-](/img/structure/B14192040.png)
![2-[Bis(cyclopropylmethyl)amino]-5,6-dimethylpyridine-3-carbonitrile](/img/structure/B14192064.png)

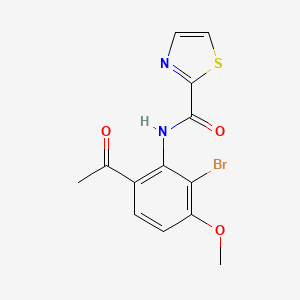
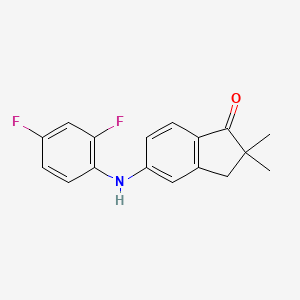
![1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene](/img/structure/B14192083.png)
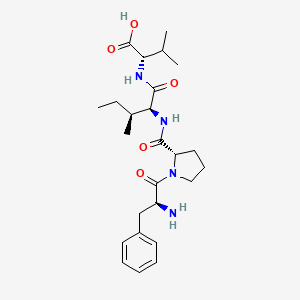
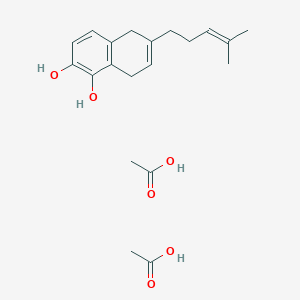
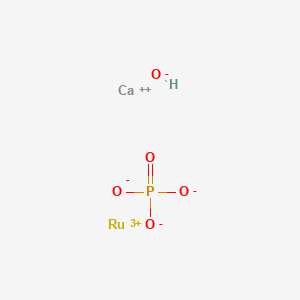
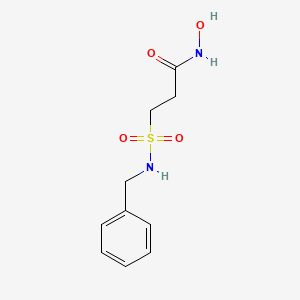
![N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B14192100.png)
